molecular formula C18H21FN2O B6037662 1-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine

1-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine

Cat. No.: B6037662
M. Wt: 300.4 g/mol
InChI Key: YIIRRGBEYGSLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family. This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a piperazine ring. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves the reaction of 4-fluorobenzyl chloride with 4-methoxyphenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-allergic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to histamine receptors, thereby exerting anti-allergic effects by blocking histamine-mediated responses.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the fluorophenyl group.

    1-(4-Fluorophenyl)piperazine: Contains the fluorophenyl group but lacks the methoxyphenyl group.

    1-(4-Chlorophenyl)piperazine: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness: 1-[(4-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs. This dual substitution pattern can influence its binding affinity, selectivity, and overall pharmacological profile.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-22-18-8-6-17(7-9-18)21-12-10-20(11-13-21)14-15-2-4-16(19)5-3-15/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIRRGBEYGSLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.